molecular formula C11H12N2O3 B1346086 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 22927-78-2

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1346086
CAS RN: 22927-78-2
M. Wt: 220.22 g/mol
InChI Key: BVKMJNLLWFFTEI-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

To a suspension of 5-methyl-5-(4-methoxyphenyl)hydantoin (90 g, 0.408 mol) in 360 mL of water was added solid NaOH (90 g, 2.246 mol) and the final solution was heated to reflux for 30 hours. After cooling to room temperature, 720 mL of water was added; the solution was cooled to 10° C. and the pH was adjusted to 9 with 2N HCl. Acetic anhydride (1.28 mol, 121 mL) was added dropwise as the pH was kept at 9 by simultaneous addition of 2N NaOH (1410 mL). After stirring the final solution for 1 hour at room temperature, a small amount of insoluble material was removed by filtration through a Celite® pad which was then washed with water. The pH of the filtrate was adjusted to 1 with 12N HCl. After stirring for 15 minutes at 10° C., the precipitated material was filtered, washed with water (3×250 mL), and dried in vacuo at 40° C. to yield racemic α-acetamido-4-methoxy-α-methylbenzeneacetic acid (92.34 g, 95%, mp: 222° C.). A suspension of racemic α-acetamido-4-methoxy-α-methylbenzeneacetic acid (90.3 g. 381 mmol) in 4515 mL of EtOH (50 v/w) was heated to 40° C. (internal). To this suspension was added 49.12 mL (381 mmol) of (L)-(-)-α-methylbenzylamine. The warm solution was seeded with a few crystals of (S)-(+)-α-acetamido-4-methoxy-α-methylbenzeneacetic acid and stirred at room temperature (24° C.) for 24 hours. The desired diastereomeric salt was collected by filtration, washed with EtOH (2×75 mL) and several times with Et2O and dried in vacuo at 40° C. to yield 38.95 g (57% optical yield). αD : +67.8° (MeOH, c=1).
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
121 mL
Type
reactant
Reaction Step Five
Name
Quantity
1410 mL
Type
reactant
Reaction Step Six
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
720 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[NH:6][C:5](=O)N[C:3]1=[O:8].[OH-:17].[Na+].Cl.[C:20](OC(=O)C)(=O)C.[OH2:27]>>[C:5]([NH:6][C:2]([CH3:1])([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:3]([OH:8])=[O:27])(=[O:17])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C1=CC=C(C=C1)OC
Name
Quantity
360 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
121 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
1410 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
720 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
a small amount of insoluble material was removed by filtration through a Celite® pad which
WASH
Type
WASH
Details
was then washed with water
FILTRATION
Type
FILTRATION
Details
the precipitated material was filtered
WASH
Type
WASH
Details
washed with water (3×250 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)(C1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.34 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.